6-Fluorochromane-2-carbonyl chloride

Description

BenchChem offers high-quality 6-Fluorochromane-2-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluorochromane-2-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

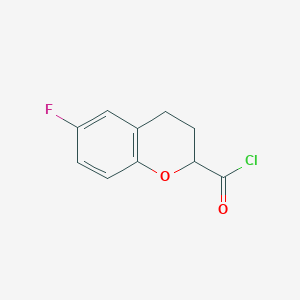

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3,4-dihydro-2H-chromene-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO2/c11-10(13)9-3-1-6-5-7(12)2-4-8(6)14-9/h2,4-5,9H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMSEDWVBPGXTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Fluorochromane-2-carbonyl chloride chemical structure and properties

Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

6-Fluorochromane-2-carbonyl chloride is a critical electrophilic intermediate employed primarily in the synthesis of third-generation beta-blockers (e.g., Nebivolol) and peptidomimetic scaffolds. Derived from the stable precursor 6-fluorochromane-2-carboxylic acid (CAS 99199-60-7), this acyl chloride serves as a highly reactive "warhead" for Friedel-Crafts acylations, amide couplings, and reductions.

This technical guide provides a comprehensive analysis of its structural properties, validated synthesis protocols, and handling requirements, designed for researchers in process chemistry and drug discovery.

Chemical Identity & Structural Analysis

The compound features a benzodihydropyran (chromane) core substituted with a fluorine atom at the C6 position and a reactive acyl chloride moiety at C2. The C2 position is a stereogenic center; maintaining optical purity during the activation of the parent acid is a primary concern in process development.

| Property | Data |

| Chemical Name | 6-Fluorochromane-2-carbonyl chloride |

| Parent Acid CAS | 99199-60-7 (Acid precursor) |

| Molecular Formula | C₁₀H₈ClFO₂ |

| Molecular Weight | ~214.62 g/mol |

| Core Scaffold | 3,4-dihydro-2H-1-benzopyran |

| Chirality | C2 (S/R enantiomers possible; Nebivolol utilizes specific stereoisomers) |

| Electronic Effect | C6-Fluorine exerts inductive electron withdrawal (-I), deactivating the aromatic ring towards electrophilic aromatic substitution but increasing metabolic stability. |

Structural Visualization

The following diagram illustrates the core structure and the critical stereogenic center at C2.

Caption: Structural decomposition of 6-Fluorochromane-2-carbonyl chloride highlighting functional domains.

Synthesis & Production

The acid chloride is rarely isolated for long-term storage due to hydrolytic instability. It is generated in situ from 6-fluorochromane-2-carboxylic acid . The synthesis of the parent acid typically involves the hydrogenation of the corresponding chromone derivative.[1]

2.1 Retrosynthetic Pathway

The industrial route usually begins with 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.

Caption: Industrial synthesis workflow from chromone precursor to acid chloride.

2.2 Critical Process Parameters (CPP)

-

Hydrogenation (Step 1): Requires high pressure (2.0 MPa) and elevated temperature (70-80°C) to reduce both the olefin and the ketone of the chromone ring. Incomplete reduction leads to impurities that are difficult to separate.

-

Chlorination (Step 2):

-

Reagent Choice:Oxalyl chloride ((COCl)₂) is preferred over Thionyl chloride (SOCl₂) for small-scale or high-purity applications (e.g., Nebivolol synthesis) because the byproducts (CO, CO₂, HCl) are gaseous and easily removed, minimizing workup stress on the sensitive chiral center.

-

Catalyst: N,N-Dimethylformamide (DMF) is essential to form the Vilsmeier-Haack intermediate, which accelerates the reaction at lower temperatures (0°C to RT), preserving stereochemistry.

-

Experimental Protocols

Safety Warning: Acid chlorides are corrosive and lachrymators. Perform all operations in a fume hood under an inert atmosphere (N₂ or Ar).

Protocol A: In Situ Generation using Oxalyl Chloride

Best for: Downstream coupling with amines or sensitive nucleophiles.

-

Setup: Charge a dry round-bottom flask with 6-fluorochromane-2-carboxylic acid (1.0 eq) and anhydrous Dichloromethane (DCM) [0.2 M concentration].

-

Catalysis: Add a catalytic amount of DMF (0.05 eq) .

-

Addition: Cool the solution to 0°C. Dropwise add Oxalyl Chloride (1.2 eq) over 15 minutes. Gas evolution (CO/CO₂) will be observed.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.

-

Monitoring: Aliquot quench with methanol and check by TLC/HPLC (converts chloride to methyl ester).

-

-

Workup: Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess oxalyl chloride and solvent.

-

Usage: Redissolve the resulting oil (crude acid chloride) immediately in the desired solvent (e.g., THF, DCM) for the next step.

Protocol B: Handling & Stability

-

Hydrolysis: The C-Cl bond is highly susceptible to moisture, rapidly reverting to the parent acid and generating HCl.

-

Racemization: While chromane-2-carbonyl chlorides are relatively configurationally stable compared to linear amino acid chlorides, prolonged exposure to tertiary amines (e.g., Triethylamine) without a nucleophile present can induce racemization via a ketene intermediate.

-

Recommendation: Use mild bases like N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine during coupling steps.

-

Applications in Drug Discovery

The 6-fluorochromane moiety is a privileged scaffold, most notably serving as the lipophilic anchor in Nebivolol , a β1-selective blocker with nitric oxide-potentiating vasodilation properties.

4.1 Nebivolol Synthesis Relevance

In the synthesis of Nebivolol, the acid chloride is often converted to an aldehyde (via Rosenmund reduction or hydride reduction of a derivative) or coupled to form amides. The fluorine at C6 blocks metabolic hydroxylation at that position, extending the drug's half-life.

4.2 Reactivity Profile

The acid chloride undergoes three primary reaction types:

-

Nucleophilic Acyl Substitution:

-

With Amines: Forms Chromane-2-carboxamides (common in peptidomimetics).

-

With Alcohols: Forms Esters (often used for resolution of enantiomers).

-

-

Friedel-Crafts Acylation:

-

Reacts with electron-rich aromatics (catalyzed by AlCl₃) to form ketones.

-

-

Reduction:

-

Reduced to 6-fluorochromane-2-carbaldehyde (using LiAlH(OtBu)₃), a key intermediate for epoxide formation in the Nebivolol sequence.

-

Caption: Divergent synthetic utility of the acid chloride intermediate.

References

-

Sigma-Aldrich. 6-Fluorochromane-2-carboxylic acid Product Sheet (CAS 99199-60-7).

-

BenchChem. Troubleshooting guide for the synthesis of Nebivolol intermediates.

-

Google Patents. Process for preparing nebivolol (US7960572B2). Describes the reduction of the chromane ester/acid to aldehyde via activated intermediates.

-

ChemicalBook. 6-Fluorochromane-2-carboxylic acid synthesis and properties.

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.

Sources

Technical Whitepaper: 6-Fluoro-3,4-dihydro-2H-chromene-2-carbonyl Chloride in Advanced API Synthesis

Executive Summary

6-Fluoro-3,4-dihydro-2H-chromene-2-carbonyl chloride is a highly reactive acylating agent and a critical chiral building block in modern pharmaceutical development. Most notably, it serves as the linchpin intermediate in the synthesis of Nebivolol, a third-generation highly selective β1-receptor antagonist with nitric oxide-potentiating vasodilatory properties. This whitepaper details the structural characteristics, mechanistic pathways, and self-validating protocols required to synthesize and utilize this compound while maintaining absolute stereochemical fidelity.

Chemical Identity & Structural Characteristics

Because acid chlorides are highly sensitive to moisture, researchers typically source the stable precursor, (CAS: 99199-60-7 for the racemate; CAS: 129101-37-7 for the (R)-enantiomer)[1][2]. The controlled activation of this acid yields the highly electrophilic carbonyl chloride.

Quantitative Data Summary:

| Property | Value / Description |

| Chemical Name | 6-Fluoro-3,4-dihydro-2H-chromene-2-carbonyl chloride |

| CAS Number (S-isomer) | 155427-30-8[3] |

| Molecular Formula | C10H8ClFO2 |

| Molecular Weight | 214.62 g/mol |

| Precursor CAS (Racemic) | 99199-60-7[1] |

| Appearance | Pale yellow to colorless oil (as synthesized) |

| Reactivity | Highly moisture-sensitive; acts as a strong electrophile |

Mechanistic Role in Advanced API Synthesis

In the synthesis of complex APIs like[4], the direct use of 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid is precluded by the poor leaving-group ability of the hydroxyl moiety. To facilitate downstream C-C bond formation (e.g., via reaction with Meldrum's acid or diazomethane to form α-haloketones), the carboxylic acid must be converted into an acid chloride.

The transformation relies on Vilsmeier-Haack type activation. By utilizing oxalyl chloride and a catalytic amount of N,N-Dimethylformamide (DMF), an active chloroiminium intermediate is formed. This pathway is chosen over thionyl chloride (SOCl2) because it proceeds under significantly milder conditions (0°C to room temperature). This causality is critical: harsh thermal conditions induce racemization at the sensitive C-2 stereocenter, which would fatally compromise the enantiomeric purity of the final Nebivolol product.

Mechanistic pathway of DMF-catalyzed chlorination via chloroiminium intermediate.

Synthetic Workflows & Protocol Engineering

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Each step includes a rationale explaining the causality behind the experimental choice.

Protocol: Synthesis of (S)-6-Fluoro-3,4-dihydro-2H-chromene-2-carbonyl chloride (Note: All glassware must be flame-dried and operations conducted under an argon or nitrogen atmosphere to prevent hydrolytic degradation.)

-

Initiation: Dissolve (S)-6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g of substrate).

-

Causality: DCM is non-nucleophilic and readily dissolves both the precursor and the resulting acid chloride, maintaining a homogeneous reaction matrix without participating in side reactions.

-

-

Catalysis: Add N,N-Dimethylformamide (DMF) (0.05 eq) to the solution.

-

Activation: Cool the reaction vessel to 0°C. Add Oxalyl Chloride (1.2 eq) dropwise over 30 minutes.

-

Causality: Controlled dropwise addition at 0°C manages the exothermic release of CO, CO₂, and HCl gases, preventing thermal spikes that could induce racemization at the C-2 chiral center.

-

-

Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Self-Validation (In-Process Control): Withdraw a 50 µL aliquot and quench it in 0.5 mL of anhydrous methanol containing triethylamine. Analyze the quenched sample via GC-MS.

-

Validation Logic: The acid chloride will instantly react with methanol to form the methyl ester (m/z 210). The complete disappearance of the free acid peak and the appearance of the ester peak confirms 100% conversion, validating the system before proceeding.

-

-

Isolation: Concentrate the mixture in vacuo (avoiding water bath temperatures above 30°C) to strip off DCM and unreacted oxalyl chloride.

-

Causality: The resulting product is highly reactive. It should not be subjected to aqueous workup or standard column chromatography. It must be used directly in the subsequent coupling step to preserve integrity.

-

Workflow from precursor activation to downstream API coupling with integrated QC.

Analytical Validation & Quality Control

Because 6-fluoro-3,4-dihydro-2H-chromene-2-carbonyl chloride cannot be purified by standard chromatographic techniques, batch quality must be assessed via spectroscopic methods immediately prior to downstream use.

| Analytical Technique | Target Observation | Causality / Implication |

| FTIR Spectroscopy | Shift of C=O stretch from ~1710 cm⁻¹ (acid) to ~1790 cm⁻¹ (acid chloride). Disappearance of broad O-H stretch (3300-2500 cm⁻¹). | Confirms the formation of the highly strained, electron-deficient acyl chloride bond. |

| ¹H NMR (CDCl₃) | Downfield shift of the C-2 proton. Absence of the carboxylic acid proton (~11.0 ppm). | Validates structural integrity and confirms the absence of unreacted starting material. |

| Chiral HPLC (Post-Quench) | Derivatization with a chiral amine (e.g., (R)-phenylethylamine) to form a diastereomeric amide. | Ensures that the mild oxalyl chloride conditions successfully prevented racemization of the C-2 stereocenter. |

References

-

PubChem. "6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid". National Center for Biotechnology Information.[Link]

- Google Patents. "A process for preparation of racemic nebivolol" (EP1803715A1).

Sources

- 1. 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | C10H9FO3 | CID 15382843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 129101-37-7 - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 3. CAS-Nummernliste -1- Seite 1220-Chemicalbook [chemicalbook.com]

- 4. EP1803715A1 - A process for preparation of racemic nebivolol - Google Patents [patents.google.com]

6-Fluorochromane-2-carboxylic acid chloride derivatives in medicinal chemistry

An In-depth Technical Guide to 6-Fluorochromane-2-carboxylic Acid Chloride Derivatives in Medicinal Chemistry

Foreword: The Strategic Advantage of the 6-Fluorochromane Scaffold

In the landscape of modern medicinal chemistry, the chromane scaffold stands as a privileged structure, a testament to its prevalence in a multitude of biologically active compounds. The strategic introduction of a fluorine atom at the 6-position, coupled with the versatile reactivity of a 2-carboxylic acid chloride functional group, gives rise to a class of derivatives with significant potential for drug discovery. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, reactivity, and medicinal chemistry applications of 6-fluorochromane-2-carboxylic acid chloride derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and explore the structure-activity relationships that govern the biological effects of these promising compounds.

The Core Scaffold: Synthesis and Activation

The journey to a diverse library of 6-fluorochromane-2-carboxylic acid derivatives begins with the robust synthesis of the parent carboxylic acid and its subsequent activation to the highly reactive acid chloride.

Synthesis of 6-Fluorochromane-2-carboxylic Acid

A common and efficient route to 6-Fluorochromane-2-carboxylic acid involves the catalytic hydrogenation of a chromone precursor, specifically 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[1][2] This method is favored for its high yield and purity.[2] The synthesis can also be initiated from p-fluorophenol.[3]

The synthesis workflow can be visualized as follows:

Caption: Synthesis of 6-Fluorochromane-2-carboxylic Acid.

Conversion to 6-Fluorochromane-2-carboxylic Acid Chloride

The conversion of the carboxylic acid to the more reactive acid chloride is a critical step that opens the door to a wide array of derivatives. This is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4][5][6]

The general mechanism for this conversion is as follows:

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Anti-inflammatory Agents

Chroman-2-carboxylic acid N-(substituted)phenylamides have been investigated as inhibitors of nuclear factor-κB (NF-κB) activity, a key player in the inflammatory response. [7]Additionally, novel chroman derivatives have been shown to inhibit the TNF-α-induced expression of ICAM-1 on human endothelial cells, highlighting their potential as anti-inflammatory agents. [8][9]

Neuroprotective Agents

The chromane and chromone scaffolds are found in compounds with neuroprotective properties. [10]Derivatives of 6H-benzo[c]chromen-6-one have been investigated as potential treatments for neurodegenerative diseases like Alzheimer's. [11]The neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate specific signaling pathways. [10][12]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug design. For derivatives of 6-fluorochromane-2-carboxylic acid, several key SAR insights have been elucidated.

| Modification | Therapeutic Target | Effect on Activity | Reference(s) |

| Chain length of the amide moiety | Anti-inflammatory (NF-κB) | Significant effect on inhibitory activity | [7] |

| Substituents on the phenyl ring of the amide | Anti-inflammatory (NF-κB) | Significant effect on inhibitory activity | [7] |

| Stereochemistry at the 2-position | Cardiovascular (β1-receptor) | Crucial for activity (d-enantiomer is active) | [7][13] |

| Introduction of an oxo or hydroxy group at C-4 | 5-HT1A Receptor Antagonism | Improved receptor selectivity | [3] |

Experimental Protocols

Synthesis of 6-Fluorochromane-2-carboxylic Acid

This protocol is adapted from established methods. [2][14] Materials:

-

6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

-

Palladium on activated carbon (10% Pd/C)

-

Glacial acetic acid

-

Hydrogen gas

-

Autoclave reactor

-

Filtration apparatus

Procedure:

-

In a 500 mL autoclave reactor, charge 10.0 g of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid and 0.5 g of 10% Pd/C in 150 mL of glacial acetic acid under a nitrogen atmosphere.

-

Seal the reactor and apply 15-20 kg of hydrogen pressure.

-

Heat the reaction mixture to 75-80 °C for 30-35 hours, monitoring the completion of the reaction by TLC.

-

Cool the reactor, release the pressure, and filter the reaction mixture to remove the Pd/C catalyst.

-

Wash the catalyst with 25 mL of acetic acid.

-

Concentrate the filtrate under reduced pressure.

-

To the concentrated mass, add toluene and an aqueous solution of NaOH (2.28 g in 30 mL of water) and stir for 30 minutes.

-

Separate the aqueous and toluene layers.

-

Acidify the aqueous layer with concentrated HCl to precipitate the solid product.

-

Filter, wash with water, and dry to obtain 6-Fluorochromane-2-carboxylic acid.

Synthesis of 6-Fluorochromane-2-carboxylic Acid Chloride

This is a general protocol for the conversion of a carboxylic acid to an acid chloride using oxalyl chloride. [15] Materials:

-

6-Fluorochromane-2-carboxylic acid

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Oxalyl chloride

-

Argon or nitrogen atmosphere

-

Rotary evaporator

Procedure:

-

In an oven-dried, three-necked round-bottomed flask under an argon atmosphere, dissolve 1.0 equivalent of 6-Fluorochromane-2-carboxylic acid in anhydrous DCM.

-

Add a catalytic amount of DMF (e.g., 0.02 equivalents).

-

Slowly add 2.0 equivalents of oxalyl chloride to the reaction mixture at room temperature. Effervescence should be observed.

-

Stir the reaction mixture at room temperature for 30-60 minutes after the addition is complete.

-

Concentrate the reaction mixture under reduced pressure to afford the crude 6-Fluorochromane-2-carboxylic acid chloride, which can be used in the next step without further purification.

Conclusion and Future Perspectives

The 6-fluorochromane-2-carboxylic acid chloride scaffold represents a valuable starting point for the development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive platform for medicinal chemists. While its role in the synthesis of Nebivolol is well-established, the exploration of its potential in other therapeutic areas, such as oncology, inflammation, and neurodegenerative diseases, is an exciting and promising avenue for future research. The continued investigation of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of new and improved drug candidates.

References

-

Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol. (n.d.). Retrieved from [Link]

- Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. (2013). Magnetic Resonance in Chemistry, 51(8), 443-449.

- Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. (2006). Bioorganic & Medicinal Chemistry Letters, 16(5), 1366-1370.

- Application of 6-Fluoro-2-(oxiran-2-yl)chroman in Medicinal Chemistry: A Detailed Overview. (n.d.). Benchchem.

- Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. (2019). Molecules, 24(22), 4189.

- Synthesis of Chroman-2-carboxylic Acid N-(substituted)pheny. (2007). Yakhak Hoeji, 51(1), 27-32.

- Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Comparative Analysis of the Biological Activity of 6-Bromo-2,2-dimethylchroman-4-amine and Other Chroman Deriv

- Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. (2005). Chinese Journal of Organic Chemistry, 25(2), 201-203.

-

Oxalyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]

- The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. (2012, May 25). Henry Rzepa's Blog.

- Biological activities of fusarochromanone: a potent anti-cancer agent. (2011). Journal of Cancer Science & Therapy, 3(11), 213-219.

- Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. (2020). New Journal of Chemistry, 44(32), 13716-13727.

- Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. (2020). New Journal of Chemistry, 44(32), 13716-13727.

-

Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. (n.d.). Request PDF. Retrieved from [Link]

- CN104072470A - Preparation method of 6-fluorochroman-2-formic acid. (n.d.). Google Patents.

- Reactions and Applications of Oxalyl Chloride. (2024, April 19). ChemicalBook.

- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses Procedure.

- 22.9 Reactions of Carboxylic Acids. (2019, June 5). Chemistry LibreTexts.

- Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. (n.d.). Al-Mustaqbal University College.

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry.

- Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. (2021). Molecules, 26(11), 3183.

- Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024). International Journal of Molecular Sciences, 25(23), 13009.

- WO2004087687A1 - Chromene derivatives as anti-inflammatory agents. (n.d.). Google Patents.

- Nrf2 activators provide neuroprotection against 6-hydroxydopamine toxicity in rat organotypic nigrostriatal cocultures. (2009). Journal of Neuroscience Research, 87(7), 1645-1655.

- Synthesis and biological evaluation of 6-hydroxychromone based thiosemicarbazones as potential antidiabetic and antioxidant agents. (2026). Results in Chemistry, 7, 101375.

- neuroprotective effects of Si-based hydrogen- producing agent on 6-hydroxydopamine-induced neurotoxicity in juvenile mouse. (2024). bioRxiv.

- Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. (2017). Medicinal Chemistry Research, 26(1), 156-170.

- Neuroprotective effect of 6-paradol in focal cerebral ischemia involves the attenuation of neuroinflammatory responses in activated microglia. (2015). PLoS One, 10(3), e0120203.

- Figure CX5.1. Possible syntheses of an acid chloride. (n.d.).

- Recent Developments in Coumarin Derivatives as Neuroprotective Agents. (2024). Current Organic Chemistry, 28(1), 2-20.

- WO2005010006A1 - Substituted furochromene compounds of antiinflammatory action. (n.d.). Google Patents.

- Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. (2022, February 21). YouTube.

Sources

- 1. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

- 7. ovid.com [ovid.com]

- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 9. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Nrf2 activators provide neuroprotection against 6-hydroxydopamine toxicity in rat organotypic nigrostriatal cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. test.shwhir.com [test.shwhir.com]

- 14. 6-Fluorochromane-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

Structural and Synthetic Divergence: 6-Fluorochromane-2-Carboxylic Acid vs. Its Acid Chloride in Advanced Drug Development

As a Senior Application Scientist in pharmaceutical process chemistry, I frequently encounter challenges related to the activation of stable precursors into highly reactive intermediates. The 6-fluorochromane scaffold is a privileged structure in medicinal chemistry, most notably serving as the chiral backbone for the third-generation beta-blocker Nebivolol[1].

Understanding the physicochemical and mechanistic divergence between 6-fluorochromane-2-carboxylic acid and its activated derivative, 6-fluorochromane-2-carbonyl chloride , is critical for designing scalable, high-yield synthetic routes. This technical guide dissects their differences, outlines self-validating experimental protocols, and explores the causality behind their distinct reactivity profiles.

Physicochemical and Structural Divergence

The fundamental difference between the carboxylic acid and the acid chloride lies in the substitution of the hydroxyl group (-OH) with a chloride ion (-Cl). This single substitution drastically alters the electronic landscape of the carbonyl carbon. The strong inductive electron-withdrawing effect of the chlorine atom, combined with its superior leaving group ability, transforms the stable acid into a highly electrophilic acylating agent. Furthermore, the loss of hydrogen-bonding capability in the acid chloride significantly lowers its melting point and renders it exquisitely sensitive to ambient moisture.

Quantitative Data Comparison

The following table summarizes the divergent properties of the two compounds, dictating their handling and application,[2]:

| Property | 6-Fluorochromane-2-carboxylic acid | 6-Fluorochromane-2-carbonyl chloride |

| CAS Number | 99199-60-7 (Racemic) / 129101-36-6 (S) | 850896-51-4 |

| Molecular Formula | C₁₀H₉FO₃ | C₁₀H₈ClFO₂ |

| Molecular Weight | 196.18 g/mol | 214.62 g/mol |

| Physical State | White to off-white crystalline solid | Liquid / Low-melting solid |

| Electrophilicity | Low (requires coupling agents like EDC/HATU) | Extremely High (reacts spontaneously) |

| Moisture Sensitivity | Stable under ambient conditions | Highly sensitive (hydrolyzes rapidly to acid) |

| Storage Conditions | Room temperature, sealed | Inert atmosphere (Ar/N₂), 2-8°C, anhydrous |

| Synthetic Utility | Stable precursor, chiral resolution substrate | Reactive intermediate for C-C/C-N bond formation |

Experimental Workflows & Self-Validating Protocols

A robust chemical process must be self-validating—meaning the protocol itself provides intrinsic feedback to the scientist regarding its progress and success. Below are the field-proven methodologies for synthesizing both compounds.

Protocol A: Synthesis of 6-Fluorochromane-2-Carboxylic Acid

This stable acid is typically synthesized via the catalytic hydrogenation of a chromone derivative. The use of Palladium on Carbon (Pd/C) in glacial acetic acid ensures the simultaneous reduction of the C4-ketone and the C2-C3 double bond[3].

Step-by-Step Methodology:

-

Reactor Charging: In a high-pressure autoclave, combine 30 g of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet 5% Pd/C catalyst, and 500 mL of glacial acetic acid[3].

-

Inerting: Seal the reactor and purge with nitrogen gas three times to remove oxygen, preventing explosive mixtures and catalyst poisoning.

-

Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas. Pressurize to 2.0 MPa and heat to 70–80°C under vigorous stirring[3].

-

Self-Validation (Causality): Monitor the hydrogen pressure gauge. The reaction is driven by the thermodynamic stability of the fully saturated chromane ring. Validation: The reaction is deemed complete when hydrogen uptake definitively ceases.

-

Workup: Cool the reactor, vent safely, and filter through a Celite pad to remove the Pd/C. Concentrate the filtrate under reduced pressure.

-

Crystallization: Add 30 mL of petroleum ether to the residue and heat to induce crystallization. Filter and dry the white solid[3].

Protocol B: Conversion to 6-Fluorochromane-2-Carbonyl Chloride

To utilize the chromane scaffold in C-C bond-forming reactions (such as the synthesis of chloroketones for Nebivolol), the acid must be activated to the acid chloride using thionyl chloride (

Step-by-Step Methodology:

-

Setup: In an oven-dried, argon-flushed round-bottom flask equipped with a reflux condenser and a gas scrubber, dissolve 78 g of (2S)-6-fluorochromane-2-carboxylic acid in 300 mL of anhydrous toluene[5].

-

Reagent Addition: Slowly add 52.3 g of thionyl chloride. (Optional: Add 2-3 drops of anhydrous DMF as a Vilsmeier-Haack catalyst to accelerate the conversion).

-

Activation: Heat the mixture to 65–70°C[5].

-

Self-Validation (Causality): The conversion is driven forward by Le Chatelier's principle via the expulsion of

and -

Isolation: Distill off the toluene and excess thionyl chloride under high vacuum to yield the crude acid chloride, which should be used immediately in the next step[5].

Mechanistic Logic & Pathway Visualization

In the industrial synthesis of Nebivolol, the acid chloride is not an end-product but a transient, highly reactive intermediate. It is typically reacted with Meldrum's acid in the presence of a base (like pyridine or DMAP), followed by treatment with trifluoroacetic acid, to yield 2-chloro-1-(6-fluorochroman-2-yl)ethanone (a chloroketone)[5].

Cautionary Insight: Acid chlorides are prone to causing racemization at the alpha-carbon (C2 of the chromane ring) if exposed to strong bases, due to ketene formation. Therefore, maintaining strict temperature control (0–5°C) during the acylation step is critical to preserving the enantiomeric excess (e.e. > 99%) of the chiral chromane[5].

Caption: Synthetic workflow from chromone derivative to chloroketone via acid chloride intermediate.

Caption: Self-validating troubleshooting logic for the conversion of carboxylic acid to acid chloride.

References

- European Patent Office. "EP2907809A1 - Base-free process for the preparation of ketone intermediates usable for manufacture of nebivolol." Google Patents, 19 Aug 2015.

-

ResearchGate. "X-ray investigations of nebivolol and its isomers." ResearchGate. Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 943126-72-5|2-Chloro-1-(6-fluorochroman-2-yl)ethan-1-one|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. EP2907809A1 - Base-free process for the preparation of ketone intermediates usable for manufacture of nebivolol - Google Patents [patents.google.com]

Whitepaper: 6-Fluorochromane-2-carbonyl chloride as a Critical Intermediate in the Enantioselective Synthesis of Nebivolol

Executive Summary

Nebivolol is a third-generation, highly selective β1-adrenergic receptor antagonist distinguished by its unique nitric oxide (NO)-potentiating vasodilatory properties. The synthesis of Nebivolol—a racemic mixture of d-nebivolol (SRRR) and l-nebivolol (RSSS)—presents a formidable stereochemical challenge due to its four chiral centers. This technical guide provides an in-depth analysis of 6-fluorochromane-2-carbonyl chloride (CAS: 850896-51-4), the pivotal activated intermediate that bridges the stable 6-fluorochromane-2-carboxylic acid starting material with the downstream chloroketone and epoxide precursors required for the final Active Pharmaceutical Ingredient (API).

Pharmacological & Chemical Context

Nebivolol's dual mechanism of action relies heavily on the spatial orientation of its bis-chromane scaffold. The 6-fluoro substitution on the chromane ring is essential for optimal receptor binding affinity and eNOS (endothelial nitric oxide synthase) activation [1].

To construct this symmetric but stereochemically intricate molecule, industrial syntheses utilize enantiopure (S)- or (R)-6-fluorochromane-2-carboxylic acid. However, direct carbon-chain extension of the carboxylic acid is thermodynamically unfavorable. Activation to the acyl chloride—6-fluorochromane-2-carbonyl chloride [2]—imparts the necessary electrophilicity for subsequent one-carbon homologation without compromising the adjacent chiral center [3].

Synthetic Workflow & Mechanistic Logic

The transformation of the carboxylic acid to the target chromane epoxide involves a cascade of highly controlled reactions. The use of the acid chloride is a strategic choice to facilitate a mild chain extension while preserving the delicate C2 stereocenter.

Synthetic workflow of Nebivolol intermediates via 6-fluorochromane-2-carbonyl chloride.

Mechanistic Causality:

-

Why Oxalyl Chloride over Thionyl Chloride? While thionyl chloride (SOCl₂) is a common chlorinating agent, it often requires heating, which can induce racemization at the C2 position of the chromane ring. Oxalyl chloride operates efficiently at 0–5 °C. Furthermore, its byproducts (CO, CO₂, HCl) are entirely gaseous, eliminating the need for an aqueous workup that would hydrolyze the moisture-sensitive acyl chloride[4].

-

Chain Extension Logic: The acid chloride is reacted with Meldrum's acid (or a sulfur ylide) rather than diazomethane. Diazomethane is highly explosive at an industrial scale. The Meldrum's acid route, followed by acidic cleavage and chlorination, provides a safe, highly stereoretentive pathway to the α-chloroketone [5].

Quantitative Data: Intermediate Conversion Metrics

The following table summarizes the typical industrial metrics for the synthesis cascade starting from the activated acid chloride.

| Intermediate Stage | Reagents / Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Key Impurity Profile |

| 6-Fluorochromane-2-carbonyl chloride | Oxalyl Chloride, DMF (cat.), DCM | 95.0 - 98.0 | > 99.0 | Unreacted acid (< 1.0%) |

| Chloroketone | Meldrum's acid, Pyridine, then HCl/AcOH | 85.0 - 88.0 | > 98.5 | Des-chloro ketone (< 2.0%) |

| Chloroalcohol | Ketoreductase (KRED), NAD⁺, Isopropanol | 92.0 - 95.0 | > 99.5 | Diastereomers (< 0.5%) |

| Chromane Epoxide | NaOH (aq), Isopropanol, 0 °C | 89.0 - 92.0 | > 99.5 | Hydrolyzed diol (< 1.0%) |

Experimental Protocols

Protocol A: Synthesis of 6-Fluorochromane-2-carbonyl chloride

Objective: Convert enantiopure (S)-6-fluorochromane-2-carboxylic acid to its corresponding acyl chloride while strictly maintaining optical purity.

-

Preparation: In a rigorously dried, nitrogen-purged 1L round-bottom flask, suspend (S)-6-fluorochromane-2-carboxylic acid (50.0 g, 0.255 mol) in anhydrous dichloromethane (DCM, 500 mL).

-

Catalysis: Add N,N-Dimethylformamide (DMF, 0.5 mL) as a catalyst.

-

Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack intermediate (chloroiminium ion), which drastically accelerates the chlorination, allowing the reaction to proceed at low temperatures and preventing thermal racemization.

-

-

Addition: Cool the mixture to 0–5 °C using an ice-water bath. Add oxalyl chloride (35.6 g, 0.280 mol, 1.1 eq) dropwise over 45 minutes via an addition funnel.

-

Reaction: Stir the mixture at 0–5 °C for 2 hours, then allow it to warm to room temperature (20 °C) and stir for an additional 2 hours.

-

Self-Validation Step: Monitor the reaction via Fourier Transform Infrared Spectroscopy (FTIR). The reaction is complete when the broad O-H stretch and the carboxylic C=O stretch (~1710 cm⁻¹) completely disappear, replaced by a sharp, distinct acyl chloride C=O stretch at ~1800 cm⁻¹.

-

Isolation: Concentrate the solution under reduced pressure (maximum bath temperature 30 °C to prevent racemization) to remove DCM and excess oxalyl chloride. The resulting pale-yellow oil is 6-fluorochromane-2-carbonyl chloride, which must be used immediately in the next step without further purification.

Protocol B: Chain Extension to 2-Chloro-1-(6-fluorochroman-2-yl)ethanone

Objective: Homologate the acyl chloride to the α-chloroketone using a base-controlled Meldrum's acid approach.

-

Meldrum's Acid Acylation: Dissolve Meldrum's acid (38.6 g, 0.268 mol) in anhydrous DCM (300 mL) and cool to 0 °C. Add anhydrous pyridine (42.4 g, 0.536 mol).

-

Coupling: Slowly add the crude 6-fluorochromane-2-carbonyl chloride (from Protocol A) dissolved in DCM (100 mL) to the Meldrum's acid solution, maintaining the internal temperature below 5 °C.

-

Causality of Base Selection: Pyridine acts as an acid scavenger for the generated HCl. A weak base is critical here; strong bases (like Triethylamine or DIPEA) would abstract the alpha-proton of the chromane ring, leading to ketene formation and subsequent racemization of the C2 stereocenter[3].

-

-

Cleavage and Chlorination: After 4 hours of stirring at room temperature, wash the organic layer with 1N HCl and water. Concentrate the organic layer. Dissolve the intermediate in glacial acetic acid (200 mL) and heat to 70 °C. Pass anhydrous HCl gas through the solution for 4 hours. This induces decarboxylation and simultaneous chlorination.

-

Isolation: Cool the mixture, dilute with water, and extract with ethyl acetate. Wash with brine, dry over Na₂SO₄, and crystallize from isopropanol to yield the pure chloroketone.

Conclusion

The synthesis of Nebivolol demands extreme precision in stereochemical control. The conversion of 6-fluorochromane-2-carboxylic acid to 6-fluorochromane-2-carbonyl chloride is not merely a functional group interconversion; it is a highly sensitive activation step that dictates the optical purity of the entire downstream cascade. By utilizing mild chlorinating agents like oxalyl chloride with Vilsmeier-Haack catalysis, and coupling with Meldrum's acid under strictly controlled basic conditions, chemists can successfully bypass the racemization pitfalls inherent to the 6-fluorochromane scaffold.

References

- European Patent Office - EP2907809A1: Base-free process for the preparation of ketone intermediates usable for manufacture of nebivolol.

- European Patent Office - EP2163551A1: An improved process for the preparation of nebivolol hydrochloride.

-

ResearchGate - X-ray investigations of nebivolol and its isomers. ResearchGate.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 943126-72-5|2-Chloro-1-(6-fluorochroman-2-yl)ethan-1-one|BLD Pharm [bldpharm.com]

- 3. EP2907809A1 - Base-free process for the preparation of ketone intermediates usable for manufacture of nebivolol - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

A Researcher's Guide to the Preparation and In-Situ Use of 6-Fluorochromane-2-carbonyl chloride

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive overview of 6-Fluorochromane-2-carbonyl chloride, a crucial building block in medicinal chemistry. Due to its limited commercial availability, this document focuses on the practical aspects of its preparation from the readily available precursor, 6-Fluorochromane-2-carboxylic acid, and its subsequent use in synthesis. This guide is intended for researchers, scientists, and professionals in drug development who require a technical understanding of the sourcing, synthesis, and handling of this reactive intermediate.

The Strategic Importance of the 6-Fluorochromane Scaffold

The 6-fluorochromane moiety is a privileged scaffold in modern drug discovery. The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. These properties make 6-fluorochromanederivatives highly valuable in the development of novel therapeutics.

Sourcing the Precursor: 6-Fluorochromane-2-carboxylic acid

The direct procurement of 6-Fluorochromane-2-carbonyl chloride is challenging due to its high reactivity and moisture sensitivity, which makes its commercial stocking impractical. Therefore, the most common and reliable approach is the acquisition of its more stable precursor, 6-Fluorochromane-2-carboxylic acid, which is readily available from a variety of chemical suppliers.

Table 1: Key Identifiers for 6-Fluorochromane-2-carboxylic acid

| Identifier | Value |

| CAS Number | 99199-60-7 |

| Molecular Formula | C₁₀H₉FO₃ |

| Molecular Weight | 196.18 g/mol |

| Typical Appearance | White to off-white solid |

A non-exhaustive list of potential suppliers for 6-Fluorochromane-2-carboxylic acid includes:

-

Sigma-Aldrich

-

Tokyo Chemical Industry (TCI)

-

Apollo Scientific

-

Simson Pharma Limited

-

Scimplify

It is imperative for the researcher to obtain a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the starting material before proceeding with the synthesis of the carbonyl chloride.

Synthesis of 6-Fluorochromane-2-carbonyl chloride: A Detailed Protocol

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a well-established and effective method for this purpose.

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is converted into a better leaving group, which is then displaced by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion.

Caption: Synthesis of 6-Fluorochromane-2-carbonyl chloride.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.[1]

Materials:

-

6-Fluorochromane-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask

-

Reflux condenser

-

Drying tube (e.g., with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-Fluorochromane-2-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane to the flask. The volume should be sufficient to dissolve the starting material upon stirring.

-

Reagent Addition: Under a fume hood, carefully and slowly add thionyl chloride (1.5-2.0 eq) to the stirring solution. The addition may be exothermic.

-

Reaction: Attach a reflux condenser fitted with a drying tube to the flask. Heat the reaction mixture to a gentle reflux (approximately 40°C for DCM) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent and Excess Reagent Removal: Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., sodium hydroxide) to neutralize the corrosive and toxic vapors.

-

Product Isolation: The resulting crude 6-Fluorochromane-2-carbonyl chloride is often used directly in the next synthetic step without further purification. If purification is necessary, it can be attempted by distillation under high vacuum, though care must be taken to avoid decomposition.

Safe Handling and Storage

6-Fluorochromane-2-carbonyl chloride is a reactive and hazardous chemical. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Table 2: Hazard Summary and Safety Precautions

| Hazard | Description | Precaution |

| Corrosive | Causes severe skin burns and eye damage.[2] | Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield. |

| Moisture Sensitive | Reacts violently with water to produce corrosive HCl gas.[2] | Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and glassware. Store in a tightly sealed container in a desiccator. |

| Inhalation Toxicity | Vapors are irritating to the respiratory tract. | Avoid breathing vapors. Ensure adequate ventilation. |

First Aid Measures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Reactivity and Synthetic Applications

As an acyl chloride, 6-Fluorochromane-2-carbonyl chloride is a highly versatile electrophile that readily undergoes nucleophilic acyl substitution reactions. This reactivity makes it an excellent building block for introducing the 6-fluorochromane moiety into a wide range of molecules.

Sources

Engineering Asymmetry: A Technical Guide to Chiral 6-Fluorochromane-2-Carbonyl Chloride Enantiomers

Executive Summary

As a Senior Application Scientist specializing in chiral building blocks, I frequently encounter the challenge of maintaining stereochemical integrity during the activation of carboxylic acids. 6-Fluorochromane-2-carbonyl chloride is a highly reactive, electrophilic intermediate derived from 6-fluorochromane-2-carboxylic acid. Its (R) and (S) enantiomers serve as the foundational architectural units for complex active pharmaceutical ingredients (APIs), most notably the cardiovascular drug Nebivolol[1].

This whitepaper provides an in-depth, field-proven guide to the de novo synthesis, chiral resolution, and chemical activation of these enantiomers. By prioritizing mechanistic causality and self-validating protocols, this guide ensures that researchers can achieve high-yielding, enantiomerically pure acyl chlorides without the risk of downstream racemization.

Mechanistic Foundations of the Chromane Core

The 6-fluorochromane scaffold is heavily utilized in medicinal chemistry because the fluorine atom modulates lipophilicity and metabolic stability without introducing excessive steric bulk. However, the true complexity of this molecule lies at the C2 stereocenter .

The 3D spatial orientation of the dihydropyran ring is dictated by this stereocenter, adopting either a P-helicity or M-helicity conformation[2]. The strict control of this helicity is non-negotiable; in pharmacological applications, the C2 configuration directly dictates the receptor binding affinity of the final API. Because carboxylic acids are relatively unreactive toward nucleophilic attack, they must be converted into acyl chlorides. The central challenge is performing this activation without triggering enolization-induced racemization at the alpha-carbon (C2).

Upstream Synthesis & Stereochemical Resolution

Before activation can occur, the enantiopure precursors—(R)- and (S)-6-fluorochromane-2-carboxylic acid—must be synthesized and isolated. The process begins with the reduction of a chromone precursor, followed by a classical diastereomeric salt resolution.

Workflow for synthesis and chiral resolution of 6-fluorochromane-2-carbonyl chloride enantiomers.

Protocol 1: Catalytic Hydrogenation & Chiral Resolution

1. Hydrogenation: Suspend 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid in glacial acetic acid and subject it to catalytic hydrogenation using a Palladium on Carbon (Pd/C) catalyst in an autoclave at 70-80°C[3].

-

Causality: Glacial acetic acid is chosen as the solvent because its protic nature facilitates the reduction of both the ketone and the alkene double bond while stabilizing the newly formed saturated chromane ring[3].

-

Validation Checkpoint: The reaction is self-validating via hydrogen uptake monitoring. Once the pressure gauge stabilizes and hydrogen consumption ceases, the reduction to racemic 6-fluorochromane-2-carboxylic acid is complete.

2. Diastereomeric Resolution: Dissolve the racemic acid in methanol and introduce a methanolic solution of (+)-dehydroabietylamine[4].

-

Causality: (+)-dehydroabietylamine provides a rigid, bulky chiral environment. It forms a highly insoluble hydrogen-bonded network specifically with the (R)-enantiomer, driving the thermodynamic equilibrium toward the precipitation of the (R)-diastereomeric salt[4].

-

Validation Checkpoint: Filter the crystals and suspend them in a biphasic mixture of diethyl ether and water. Acidify with aqueous HCl to break the salt. The organic layer will contain the liberated (-)-(R)-6-fluorochromane-2-carboxylic acid[4]. The mother liquor can be processed similarly to yield the (+)-(S)-enantiomer.

Activation: Synthesis of 6-Fluorochromane-2-Carbonyl Chloride

With the enantiopure acids isolated, the next step is conversion to the acyl chloride.

Quantitative Reaction Parameters

| Parameter | (R)-Enantiomer Pathway | (S)-Enantiomer Pathway |

| Precursor | (-)-(R)-6-Fluorochromane-2-carboxylic acid | (+)-(S)-6-Fluorochromane-2-carboxylic acid |

| Chlorinating Agent | Oxalyl Chloride (1.2 eq) | Oxalyl Chloride (1.2 eq) |

| Catalyst | N,N-Dimethylformamide (DMF) (0.05 eq) | N,N-Dimethylformamide (DMF) (0.05 eq) |

| Solvent | Anhydrous Dichloromethane (DCM) | Anhydrous Dichloromethane (DCM) |

| Temperature | 0°C to Room Temp (20°C) | 0°C to Room Temp (20°C) |

| Reaction Time | 2-4 hours | 2-4 hours |

| Expected Yield | > 90% | > 90% |

| Enantiomeric Excess (ee) | > 99% | > 99% |

Protocol 2: Acyl Chloride Formation via Vilsmeier-Haack Catalysis

1. Substrate Preparation: Dissolve the enantiopure acid in anhydrous DCM under a strict nitrogen atmosphere.

-

Causality: The resulting acyl chloride is highly sensitive to moisture. Anhydrous conditions prevent premature hydrolysis back to the carboxylic acid, which would destroy the yield.

2. Catalytic Initiation: Add 0.05 equivalents of DMF.

-

Causality: DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack intermediate. This highly electrophilic species rapidly activates the carboxylic acid, allowing the chlorination to proceed at 0°C. Avoiding high temperatures is the primary mechanism by which we prevent the racemization of the C2 stereocenter.

3. Chlorination: Cool the reactor to 0°C and add oxalyl chloride dropwise.

-

Causality: Oxalyl chloride is vastly superior to thionyl chloride for this specific substrate. Its byproducts (CO, CO2, and HCl) are entirely gaseous. This drives the reaction forward via Le Chatelier's principle and eliminates the need for an aqueous workup.

-

Validation Checkpoint: Monitor the reaction vessel for gas evolution. The continuous bubbling of CO and CO2 indicates active conversion. The complete cessation of gas evolution serves as a self-validating visual marker that the reaction has reached 100% conversion.

4. Isolation: Remove the DCM and excess oxalyl chloride under reduced pressure to yield the pure (R)- or (S)-6-fluorochromane-2-carbonyl chloride as an oil or low-melting solid.

Downstream Application: The Nebivolol Pathway

The primary industrial application for these chiral acyl chlorides is the synthesis of Nebivolol, a highly selective β1-receptor antagonist with nitric oxide-mediated vasodilatory properties. The commercial API is a racemic mixture of d-nebivolol (SRRR configuration) and l-nebivolol (RSSS configuration)[1].

The synthesis relies entirely on the stereochemical purity of the (R)- and (S)-acyl chlorides, which are converted into respective epoxide intermediates (e.g., (2R,2'R)-6-Fluoro-2-(2'-oxiranyl)chromane)[4].

Downstream pharmacological application mapping the synthesis of Nebivolol enantiomers.

Analytical Validation & Quality Control

To ensure the integrity of the chiral acyl chlorides and their precursors, rigorous analytical validation is required.

-

Optical Rotatory Dispersion (ORD) vs. Specific Optical Rotation (SOR): For 2-carboxyl chromanes, theoretical calculations and empirical data show that single-wavelength SOR can sometimes be unreliable due to fluctuating conformational distributions. Therefore, ORD is considered the gold standard for assigning the absolute configuration of these molecules[2].

-

Infrared (IR) Spectroscopy: Upon conversion to the acyl chloride, an immediate neat IR scan acts as a self-validating checkpoint. The broad O-H stretch (~3000 cm⁻¹) of the acid must completely disappear, and the carbonyl peak must shift from ~1710 cm⁻¹ to a higher frequency of ~1790 cm⁻¹, confirming successful activation.

-

Chiral HPLC: Enantiomeric excess (ee) must be verified via Chiral High-Performance Liquid Chromatography prior to downstream Nebivolol coupling to ensure

optical purity.

References

-

Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid Source: Nbinno URL:[Link][3]

-

Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation Source: MDPI (Molecules, 2023) URL:[Link][2]

-

Nebivolol B Isomer 129050-26-6 Source: Lotusfeet Pharma URL:[Link][1]

Sources

An In-Depth Technical Guide to the Safety Data Sheet (SDS) for Fluorinated Chromane Acid Chlorides

This guide provides a comprehensive analysis of the safety considerations for fluorinated chromane acid chlorides, a class of compounds increasingly utilized as key intermediates in pharmaceutical and agrochemical research.[1][2][3][4][5] As a Senior Application Scientist, my objective is not merely to present data but to instill a deep, causal understanding of the risks involved and the rationale behind the prescribed safety protocols. The unique molecular architecture of these compounds—combining a chromane scaffold, a highly reactive acid chloride functional group, and the modulating effects of fluorine substitution—necessitates a nuanced approach to safety that goes beyond generic guidelines for acid chlorides. This document is structured to deconstruct and interpret the 16 sections of a Globally Harmonized System (GHS) compliant Safety Data Sheet (SDS), providing field-proven insights for researchers, scientists, and drug development professionals.

The Molecular Nexus: Understanding the Inherent Hazards

Fluorinated chromane acid chlorides are characterized by a convergence of three distinct chemical moieties, each contributing to the overall hazard profile:

-

The Acid Chloride Group (-COCl): This is the primary driver of reactivity and acute hazards. Acid chlorides are highly susceptible to nucleophilic attack, particularly by water. This reactivity is the root cause of their severe corrosivity.[6][7]

-

The Chromane Core: While the core structure is relatively stable, its overall properties and potential biological activity are of interest in drug discovery.

-

Fluorine Substitution (-F): The presence of fluorine atoms can significantly alter the electronic properties, metabolic stability, and lipophilicity of the molecule.[2][8] While the carbon-fluorine bond is exceptionally strong and generally unreactive, its influence on the molecule's overall reactivity and toxicological profile cannot be overlooked.[9]

Hazard Identification and GHS Classification

A thorough understanding of the hazards is the foundation of safe handling. The primary threats posed by fluorinated chromane acid chlorides are their severe corrosivity and high reactivity, especially with water.[6][7][10]

Upon contact with moisture, such as humidity in the air or water on surfaces and biological tissues (skin, eyes, respiratory tract), they rapidly hydrolyze to form the corresponding carboxylic acid and hydrochloric acid (HCl) gas.[7][11] This reaction is highly exothermic and the generated HCl is a severe irritant and corrosive agent.[12][13]

Globally Harmonized System (GHS) Classification Summary

The following table summarizes the expected GHS hazard classifications for a typical fluorinated chromane acid chloride. This classification serves as the basis for all labeling and safety protocols.[14][15]

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B/1C | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage. |

| Acute Toxicity, Inhalation | Category 2 or 3 | Danger | H330/H331: Fatal or Toxic if inhaled. |

| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation.[16] |

| Corrosive to Metals | Category 1 | Warning | H290: May be corrosive to metals. |

| Substances which, in contact with water, emit flammable gases | Not typically classified, but the violent reaction is a significant hazard. | EUH014: Reacts violently with water. |

Hazard Relationship Diagram

This diagram illustrates the causal links between the chemical's properties and the resulting hazards.

Caption: Causal diagram linking the acid chloride group to its primary hazards.

First-Aid Measures: Rapid and Informed Response

In the event of an exposure, immediate and correct action is critical to minimizing injury. The corrosive nature of these compounds and their reaction products dictates the first-aid protocol.[7]

-

Inhalation: This is the most critical route of exposure. Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration, but do not use the mouth-to-mouth method [17]. Trained personnel should administer oxygen if available. Seek immediate medical attention, as pulmonary edema can have a delayed onset of up to 48 hours.[7]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes.[18] A safety shower is essential.[19] Seek immediate medical attention.

-

Eye Contact: Immediately and continuously flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[18] An eyewash station must be readily accessible.[19] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. [17] If the victim is conscious and alert, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[17]

Accidental Release Measures: A Protocol for Containment

A spill of fluorinated chromane acid chloride is a high-hazard situation due to its reactivity with atmospheric moisture. The primary goal is to contain and neutralize the spill without using water.

Mandatory Protocol: Spill Response

-

Evacuate & Isolate: Immediately evacuate all non-essential personnel from the spill area.[20] Close doors to the affected area and increase ventilation (fume hood sash). Post warning signs.

-

Personal Protective Equipment (PPE): Before attempting cleanup, don the full PPE specified in Section 5. This is non-negotiable.

-

Containment (Small Spills < 100 mL):

-

Cover the spill with an inert, dry absorbent material. DO NOT USE WATER OR COMBUSTIBLE MATERIALS.

-

Acceptable absorbents include: Dry sand, Oil-Dri, Zorb-All, or vermiculite.[10][20]

-

Carefully and slowly sprinkle sodium bicarbonate (baking soda) or soda ash over the absorbent material from the outside edge of the spill inwards to neutralize the acid. Be aware that the reaction may be vigorous and produce gas (CO2 and HCl).[10]

-

-

Containment (Large Spills > 100 mL):

-

Cleanup & Disposal:

-

Once the reaction has subsided, carefully scoop the neutralized mixture into a heavy-duty plastic bag or a labeled, sealable container.[10]

-

Wipe the area with a cloth or sponge, then decontaminate the surface with a soap and water solution.

-

All contaminated materials (absorbents, PPE, cloths) are considered hazardous waste. Place them in a sealed, labeled container for disposal according to institutional and local regulations.

-

Spill Response Workflow

Caption: Decision workflow for responding to a chemical spill.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are the primary defenses against exposure. These compounds must only be handled in a certified chemical fume hood to control corrosive and toxic vapors.[22] Emergency eyewash stations and safety showers must be located in the immediate work area.[7][23]

Required Personal Protective Equipment (PPE)

The selection of PPE must be based on the highest potential for exposure. This is not an area for compromise.

| Protection Type | Specification | Rationale |

| Respiratory | NIOSH-approved full-face respirator with an acid gas (hydrogen chloride) cartridge.[18][24] | Protects against inhalation of highly toxic and corrosive HCl vapors and prevents eye irritation from fumes.[7] |

| Eye/Face | Chemical splash goggles and a full-face shield.[7][24] | Provides a robust barrier against splashes of corrosive liquid and vapors. Goggles must be worn even when using a full-face respirator. |

| Hand | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or multi-layer laminates). Double-gloving is recommended. | Protects against severe skin burns upon contact. Standard nitrile gloves offer insufficient protection and should not be used as the primary barrier. |

| Body | Chemical-resistant apron or a full chemical-protective suit over a flame-retardant lab coat.[22][24] | Protects against splashes and contamination of personal clothing. |

| Footwear | Closed-toe shoes made of a chemically resistant material and rubber boots if there is a significant spill risk. | Prevents exposure from spills that reach the floor. |

Handling and Storage: A Proactive Approach to Safety

Proper handling and storage procedures are designed to prevent accidental contact and reactions. The core principle is the strict exclusion of moisture.

Mandatory Protocol: Safe Handling and Storage

-

Inert Environment: Always handle and store these compounds under an inert atmosphere, such as dry nitrogen or argon, to prevent degradation and reaction with atmospheric moisture.[7] Storage tanks and transfer systems should be blanketed with nitrogen.[7]

-

Ventilation: All transfers and manipulations must be conducted inside a certified chemical fume hood.[22]

-

Grounding: Electrically ground all containers and transfer equipment to prevent the buildup and discharge of static electricity, which could be an ignition source.[7]

-

Material Compatibility: Store in corrosion-resistant containers. Glass-lined steel is preferred for bulk storage.[7] Avoid contact with metals, bases, alcohols, and oxidizing agents.[17][25]

-

Storage Area: Store in a cool, dry, well-ventilated, and secured area designated for corrosive materials.[17][26] The storage area should be separate from incompatible chemicals, particularly bases and water-reactive compounds.[25][27]

-

Container Integrity: Keep containers tightly sealed when not in use. Inspect containers regularly for damage or leaks.

Safe Handling Workflow

Sources

- 1. Assembly of fluorinated chromanones via enantioselective tandem reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]

- 7. download.basf.com [download.basf.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]

- 11. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

- 12. ACUTE TOXICITY OF HYDROGEN CHLORIDE - Assessment of Exposure-Response Functions for Rocket-Emission Toxicants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Hydrogen Chloride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 14. chemsafetypro.com [chemsafetypro.com]

- 15. cwplatforms.unitar.org [cwplatforms.unitar.org]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. fishersci.com [fishersci.com]

- 18. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. lsuhsc.edu [lsuhsc.edu]

- 21. offices.austincc.edu [offices.austincc.edu]

- 22. ipolymer.com [ipolymer.com]

- 23. fishersci.com [fishersci.com]

- 24. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 25. wcu.edu [wcu.edu]

- 26. iloencyclopaedia.org [iloencyclopaedia.org]

- 27. aub.edu.lb [aub.edu.lb]

Navigating the Patent Landscape of 6-Fluorochromane-2-Carbonyl Chloride Synthesis: Stereochemical Control and Process Optimization

Executive Summary

The synthesis of highly selective β1-receptor antagonists, most notably Nebivolol, relies heavily on the precise stereochemical construction of its chiral centers. At the heart of this synthetic challenge is 6-fluorochromane-2-carboxylic acid and its activated derivative, 6-fluorochromane-2-carbonyl chloride [1]. As a Senior Application Scientist overseeing process scale-up, I frequently encounter the critical bottleneck in this pathway: the preservation of the C2 stereocenter during acyl activation and subsequent C-C bond formation.

This whitepaper dissects the patent landscape surrounding the synthesis of 6-fluorochromane-2-carbonyl chloride and its downstream chloroketone intermediates. By analyzing the causality behind epimerization in first-generation routes and detailing the self-validating, base-free protocols of next-generation patents, this guide provides a definitive roadmap for drug development professionals seeking to optimize yields and enantiomeric excess (ee).

Mechanistic Insights: The Causality of Epimerization

The traditional activation of (S)-6-fluorochromane-2-carboxylic acid utilizes thionyl chloride (SOCl₂) to yield the corresponding acyl chloride[2]. In first-generation patent routes (e.g., WO 2008/010022 A2), this acyl chloride is subsequently reacted with Meldrum's acid in the presence of an amine base (such as pyridine or diisopropylethylamine) to facilitate chain extension[3].

However, this methodology suffers from a fatal flaw when applied to enantiopure starting materials: rapid racemization [2].

The Causality: The C2 proton of the chromane ring is uniquely acidic. It is flanked by the newly formed, highly electron-withdrawing acyl chloride group and the electronegative oxygen atom of the chromane ring. When an amine base is introduced to catalyze the Meldrum's acid coupling, it preferentially deprotonates this C2 position. This deprotonation generates a planar ketene intermediate, permanently destroying the stereocenter[2]. Subsequent nucleophilic attack by Meldrum's acid occurs with equal probability from the Re and Si faces, yielding a racemic adduct[3].

Caption: Mechanistic pathway illustrating base-induced racemization via a planar ketene intermediate.

Evolution of the Synthetic Landscape

To circumvent the racemization inherent in the acid chloride route, process chemists have developed highly optimized, stereoretentive pathways.

The Base-Free Mixed Anhydride Route (EP2907809A1)

Zach System and Cimex Pharma revolutionized this step by eliminating the acid chloride intermediate entirely[2]. Instead, the carboxylic acid is reacted with pivaloyl chloride in the presence of N-methylmorpholine (NMM) to form a mixed anhydride[3]. The steric bulk of the tert-butyl group on the pivaloyl moiety ensures that subsequent nucleophilic attack is directed exclusively at the chromane carbonyl.

Crucially, the NMM hydrochloride salt precipitates and is physically filtered out of the reactor before Meldrum's acid is added[2]. This spatial and temporal separation of the base from the coupling step ensures a completely base-free environment during C-C bond formation, preserving >98% ee[3].

The Ester / Sulfur Ylide Route

Recent biocatalytic and asymmetric synthesis patents describe an alternative where the acid is converted to a methyl ester[4], followed by reaction with a sulfur ylide (e.g., dimethylsulfoxonium methylide). Because esters are significantly less prone to ketene formation than acyl chlorides, this route also successfully retains the C2 stereocenter during the formation of the β-keto sulfoxonium ylide intermediate.

Caption: Synthetic workflows comparing the racemizing Gen 1 route with the stereoretentive Gen 2 route.

Quantitative Analysis of Synthetic Routes

The table below synthesizes the process data across the primary patent methodologies, highlighting the trade-offs between activation reagents and stereochemical integrity.

Table 1: Quantitative Comparison of Synthetic Routes for C2-Functionalization

| Synthetic Route | Activation Reagent | Coupling Partner | Base in Coupling Step | Yield (%) | Enantiomeric Excess (ee %) |

| Gen 1 (Acid Chloride) | Thionyl Chloride | Meldrum's Acid | Pyridine / DIPEA | 75 - 80% | < 10% (Racemized) |

| Gen 2 (Mixed Anhydride) | Pivaloyl Chloride | Meldrum's Acid | None (Filtered out) | 82 - 88% | > 98% (Retained) |

| Ester / Ylide Route | Methanesulfonic Acid | Sulfur Ylide | NaH (Ylide generation) | ~85% | > 98% (Retained) |

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and process safety, the following methodologies are designed as self-validating systems. Every critical phase includes an analytical or visual checkpoint to confirm success before proceeding[5].

Protocol 1: Traditional Synthesis of 6-Fluorochromane-2-Carbonyl Chloride

Objective: Generate the acyl chloride for downstream non-stereospecific coupling. Causality & Design: SOCl₂ is chosen for its volatile byproducts (SO₂ and HCl), simplifying purification. Catalytic DMF forms the Vilsmeier-Haack reagent in situ, lowering the activation energy barrier and allowing the reaction to proceed at 0–5 °C, which minimizes thermal degradation of the chromane ring.

-

Reactor Charging: Charge a dry, nitrogen-purged reactor with 1.0 eq of (S)-6-fluorochromane-2-carboxylic acid and anhydrous dichloromethane (DCM) (10 volumes).

-

Catalyst Addition: Add 0.05 eq of anhydrous DMF. Cool the mixture to 0–5 °C.

-

Activation: Add 1.2 eq of SOCl₂ dropwise over 30 minutes.

-

Self-Validating Check: Monitor for controlled gas evolution (SO₂/HCl). A lack of gas evolution indicates inactive SOCl₂ or severe moisture contamination.

-

-

Maturation: Warm the reactor to 20 °C and stir for 2 hours until gas evolution ceases.

-

Solvent Exchange: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl₂.

-

Critical Parameter: Complete removal of SOCl₂ is mandatory to prevent competing side reactions in subsequent steps.

-

-

Analytical Validation: Analyze the crude residue via FTIR. The disappearance of the broad O-H stretch (~3300 cm⁻¹) and the shift of the C=O stretch from ~1710 cm⁻¹ to ~1790 cm⁻¹ confirms complete conversion to the acyl chloride.

Protocol 2: Base-Free Synthesis of Chiral Chloroketone via Mixed Anhydride (EP2907809A1)

Objective: Synthesize the Meldrum's acid adduct while retaining >98% ee[2]. Causality & Design: Removing the NMM·HCl salt before coupling eliminates the base responsible for ketene-induced racemization. The steric bulk of pivaloyl chloride prevents Meldrum's acid from attacking the wrong carbonyl carbon[3].

-

Reactor Charging: Dissolve 1.0 eq of (S)-6-fluorochromane-2-carboxylic acid in anhydrous THF (8 volumes). Cool the solution to -10 °C.

-

Base Addition: Add 1.1 eq of N-methylmorpholine (NMM).

-

Anhydride Formation: Add 1.05 eq of pivaloyl chloride dropwise. Stir for 1 hour at -10 °C.

-

Self-Validating Check: Observe the formation of a dense white precipitate (NMM·HCl). This visually confirms the successful formation of the mixed anhydride and the sequestration of the base.

-

-

Filtration (Critical Step): Filter the suspension under a positive pressure of nitrogen to remove the NMM·HCl salt completely. Wash the filter cake with cold THF.

-

Coupling: To the clear, base-free filtrate, add 1.1 eq of Meldrum's acid. Heat the solution to 40 °C for 4 hours.

-

Isolation: Concentrate the reaction mixture and crystallize the product from an apolar solvent system.

-

Analytical Validation: Chiral HPLC must be performed to confirm an ee of >98%, validating the stereoretention of the workflow[2].

-

Conclusion